3-[3-(Difluoromethoxy)phenyl]oxan-3-amine
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Overview
Description
3-[3-(Difluoromethoxy)phenyl]oxan-3-amine is an organic compound with the molecular formula C10H12F2NO2 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an oxan-3-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Difluoromethoxy)phenyl]oxan-3-amine typically involves multiple steps. One common method starts with the reaction of 3-(difluoromethoxy)benzaldehyde with a suitable amine under reductive amination conditions. This process often employs reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride to facilitate the formation of the amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Difluoromethoxy)phenyl]oxan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
3-[3-(Difluoromethoxy)phenyl]oxan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3-(Difluoromethoxy)phenyl]oxan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)benzylamine: Similar structure but lacks the oxan-3-amine moiety.
3-(Difluoromethoxy)phenylamine: Similar structure but lacks the oxan ring.
3-(Difluoromethoxy)phenylmethanamine: Similar structure but with a different amine substitution.
Uniqueness
3-[3-(Difluoromethoxy)phenyl]oxan-3-amine is unique due to the presence of both the difluoromethoxy group and the oxan-3-amine structure
Properties
Molecular Formula |
C12H15F2NO2 |
---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
3-[3-(difluoromethoxy)phenyl]oxan-3-amine |
InChI |
InChI=1S/C12H15F2NO2/c13-11(14)17-10-4-1-3-9(7-10)12(15)5-2-6-16-8-12/h1,3-4,7,11H,2,5-6,8,15H2 |
InChI Key |
HKXHSBDBOCQBTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(C2=CC(=CC=C2)OC(F)F)N |
Origin of Product |
United States |
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